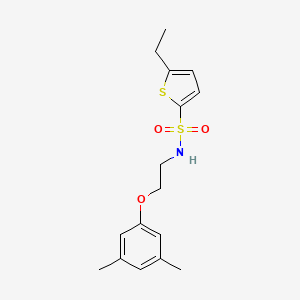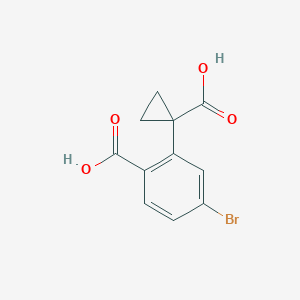
4-Bromo-2-(1-carboxycyclopropyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-Bromo-2-(1-carboxycyclopropyl)benzoic acid” is a chemical compound with the molecular formula C11H9BrO4 and a molecular weight of 285.09 . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for “4-Bromo-2-(1-carboxycyclopropyl)benzoic acid” is1S/C11H9BrO4/c12-6-1-2-7 (9 (13)14)8 (5-6)11 (3-4-11)10 (15)16/h1-2,5H,3-4H2, (H,13,14) (H,15,16) . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“4-Bromo-2-(1-carboxycyclopropyl)benzoic acid” is a powder . The storage temperature, purity, and shipping temperature are not specified in the retrieved data .Applications De Recherche Scientifique
Sure! Here is a comprehensive analysis of the scientific research applications of 4-Bromo-2-(1-carboxycyclopropyl)benzoic acid:
Pharmaceutical Development
4-Bromo-2-(1-carboxycyclopropyl)benzoic acid is often used as an intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be a building block for drugs targeting specific biological pathways, particularly those involving cyclopropyl groups which can enhance the bioactivity and stability of pharmaceutical agents .
Organic Synthesis
This compound is valuable in organic synthesis due to its bromine and carboxycyclopropyl functional groups. It can participate in various chemical reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules. This makes it a useful reagent in the synthesis of biaryl compounds and other complex organic structures .
Material Science
In material science, 4-Bromo-2-(1-carboxycyclopropyl)benzoic acid can be used to create novel polymers and materials with specific properties. Its incorporation into polymer backbones can influence the thermal and mechanical properties of the resulting materials, making it useful for developing advanced materials with tailored characteristics .
Chemical Biology
Researchers in chemical biology use this compound to study the interactions between small molecules and biological macromolecules. Its structure allows it to act as a probe in binding studies, helping to elucidate the mechanisms of enzyme action and protein-ligand interactions.
Agricultural Chemistry
In agricultural chemistry, derivatives of 4-Bromo-2-(1-carboxycyclopropyl)benzoic acid are explored for their potential as herbicides or pesticides. The compound’s ability to interfere with specific biochemical pathways in plants or pests makes it a candidate for developing new agrochemicals .
Analytical Chemistry
Analytical chemists use this compound as a standard or reference material in various analytical techniques. Its well-defined chemical properties allow for its use in calibrating instruments and validating analytical methods, ensuring accuracy and reliability in chemical analysis.
Sigma-Aldrich Thermo Fisher Scientific ChemicalBook Benchchem
Safety and Hazards
The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-bromo-2-(1-carboxycyclopropyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO4/c12-6-1-2-7(9(13)14)8(5-6)11(3-4-11)10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUGUCALZSNJCTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=C(C=CC(=C2)Br)C(=O)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)pyridine-3-sulfonamide](/img/structure/B2818141.png)
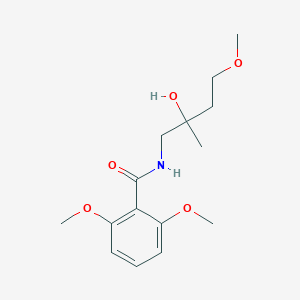


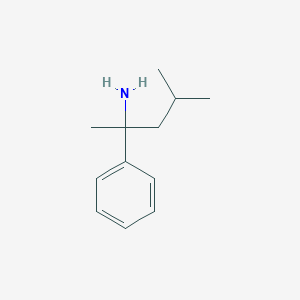
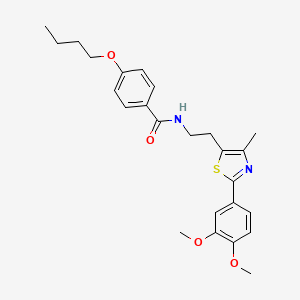
![(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid](/img/structure/B2818154.png)
![2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid](/img/structure/B2818155.png)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2818156.png)
![2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2818157.png)

![9-(2-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2818159.png)
